N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S2/c32-27(29-22-8-5-7-21(18-22)28-30-24-9-2-4-11-26(24)35-28)20-12-14-23(15-13-20)36(33,34)31-17-16-19-6-1-3-10-25(19)31/h1-15,18H,16-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZPUANGWOTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonylation: The resulting compound undergoes sulfonylation with indoline-1-sulfonyl chloride in the presence of a base like triethylamine.
Amidation: Finally, the sulfonylated product is reacted with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, derivatives of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide have been evaluated for their cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer) : One derivative demonstrated an IC50 value of 0.29 µM, indicating potent activity.
- MDA-MB-231 (breast cancer) : Additional studies are ongoing to assess the efficacy against this cell line.
Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, as evidenced by assays such as annexin V-FITC and DAPI staining.
Antimicrobial Activity
The benzimidazole moiety present in this compound is known for its antimicrobial properties. Compounds similar to this compound have shown inhibition against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
This compound has also been studied as a potential enzyme inhibitor, particularly as an α-glucosidase inhibitor. Derivatives have shown significant inhibition in vitro, indicating possible applications in diabetes management by modulating glucose absorption.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the benzimidazole core .
- Introduction of the phenyl group .
- Formation of the indoline sulfonyl benzamide moiety .
Common reagents include anhydrous solvents and coupling agents, with controlled temperatures required to minimize side reactions.
Case Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on A549 and MDA-MB-231 cell lines. The study concluded that certain derivatives exhibited promising anticancer activity with minimal toxicity to normal cells.
Case Study on Antimicrobial Effects
Another research article highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzimidazole moiety showed significant inhibition zones compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Benzo[d]thiazol-2-ylphenyl Benzamide Derivatives
Several analogs share the N-(benzo[d]thiazol-2-ylphenyl)benzamide scaffold but differ in sulfonamide substituents or amide modifications. Key examples include:
Sulfonamide Variants
Piperidine-sulfonyl derivatives (e.g., compounds 4–20 to 4–26 in ):
These compounds replace the indoline group with aryl-sulfonyl-piperidine moieties. For instance:- 4–20 : 2,4-Dichlorophenyl-sulfonyl-piperidine
- 4–23 : 2,4-Dimethoxyphenyl-sulfonyl-piperidine
- 4–26 : 2,4,6-Trifluorophenyl-sulfonyl-piperidine
Impact : The piperidine ring enhances solubility, while halogenated or methoxy aryl groups modulate electronic properties. Melting points range from 148°C (4–26) to 195°C (4–21), suggesting steric and electronic effects on crystallinity .
- No direct melting point data is available, but similar sulfonamides (e.g., 4–21: 148–151°C) suggest moderate thermal stability .
Amide Substituent Variations
- 4-Methoxybenzamide (3q in ): Melting point: 159–162°C.
- Cinnamamide (3u in ):
Melting point: 189–192°C. The extended conjugated system may increase rigidity and π-stacking capacity . - Octanamide (3v in ):
Melting point: 54–56°C. The aliphatic chain reduces crystallinity, highlighting how lipophilic groups lower thermal stability .
Spectral and Physicochemical Properties
IR Spectroscopy
- C=O Stretching : Observed at 1663–1682 cm⁻¹ in hydrazinecarbothioamides (), consistent with benzamide derivatives. Absence of this band in triazoles confirms structural conversion .
- S-H and C=S Bands : Absent in thione tautomers (1247–1255 cm⁻¹ for C=S), supporting the target compound’s stability in the thione form if applicable .
NMR Spectroscopy
- 1H-NMR : Aromatic protons in benzo[d]thiazole appear as doublets near δ 7.5–8.5 ppm (). Sulfonamide protons (NH) resonate at δ 8.0–10.0 ppm, depending on substituents .
- 13C-NMR : Carbonyl signals (C=O) near δ 165–170 ppm, with sulfonyl carbons at δ 55–65 ppm () .
Melting Points and Yields
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety , an indoline sulfonyl group , and a benzamide structure . The synthesis typically involves multi-step organic reactions, which include:
- Formation of the Benzothiazole Moiety : Achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
- Attachment of the Phenyl Group : Coupling with halogenated benzene derivatives via palladium-catalyzed cross-coupling.
- Introduction of the Indoline Sulfonyl Group : Reacting the phenyl-benzothiazole intermediate with indoline-1-sulfonyl chloride in the presence of a base such as triethylamine.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against various cancer cell lines by inducing apoptosis through modulation of key signaling pathways .
Antiviral Activity
Research has shown that benzothiazole derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV). The mechanism involves interference with viral entry and replication processes, suggesting potential therapeutic applications in antiviral drug development .
Ion Channel Modulation
Another area of interest is the compound's interaction with ion channels. A study highlighted that certain analogs exhibited inhibitory effects on Kv1.3 channels, which are implicated in autoimmune diseases. This suggests that these compounds could serve as leads for developing treatments for conditions like multiple sclerosis .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study involving various benzothiazole derivatives showed that modifications to the indoline sulfonamide structure significantly enhanced anticancer efficacy against breast cancer cell lines, indicating structure-activity relationships (SAR) that could inform future drug design .
- Antiviral Mechanisms : The antiviral activity against HCV was attributed to the ability of these compounds to disrupt viral protein synthesis and assembly, highlighting their potential as antiviral agents .
- Ion Channel Research : The modulation of Kv1.3 channels by related compounds was assessed using patch-clamp techniques, revealing promising results for therapeutic applications in treating autoimmune disorders .
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide be optimized for reproducibility?
- Methodological Answer : Synthesis optimization involves multi-step protocols, such as coupling benzo[d]thiazole and indolin-1-ylsulfonyl precursors via amide bond formation. Key steps include:
- Reagent Selection : Use TBHP (tert-butyl hydroperoxide) as an oxidizing agent to facilitate cyclization or coupling reactions under reflux conditions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., methanol) to achieve >95% purity .
- Validation : Confirm yield and purity via TLC, HPLC, and spectroscopic methods (e.g., H/C NMR, mass spectrometry) .
Q. What structural features of this compound influence its stability under varying pH conditions?
- Methodological Answer : Stability assays should focus on:
- Functional Groups : The indolin-1-ylsulfonyl group may hydrolyze under acidic conditions, while the benzamide backbone is pH-sensitive.
- Analytical Tools : Use UV-Vis spectroscopy and LC-MS to monitor degradation products at pH 1–14 .
- Buffer Systems : Simulate physiological (pH 7.4) and extreme conditions (pH 2–3 for gastric stability) .
Q. How can researchers validate the compound’s molecular structure post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions) to confirm stereochemistry .
- Spectroscopy : Compare experimental IR, NMR, and HRMS data with computational predictions (e.g., density functional theory) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Analog Design : Introduce substituents (e.g., trifluoromethyl, methoxy) to the benzamide or thiazole moieties to enhance lipophilicity and target binding .
- Assays : Use enzymatic inhibition assays (e.g., ATP-competitive kinase assays) and molecular docking to map interactions with catalytic domains .
- Data Analysis : Correlate IC values with electronic (Hammett constants) or steric parameters (Taft indices) .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) alongside antimicrobial tests (MIC against S. aureus or E. coli) to identify selectivity windows .
- Mechanistic Studies : Use transcriptomics or proteomics to distinguish off-target effects from pathway-specific actions .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., triazolopyridazines) to isolate key functional groups .
Q. What experimental designs are suitable for studying the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- In Vivo Models : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals .
- Analytical Workflow : Quantify bioavailability via LC-MS/MS, focusing on metabolites (e.g., sulfonyl cleavage products) .
- Parameter Calculation : Derive , , and AUC using non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
